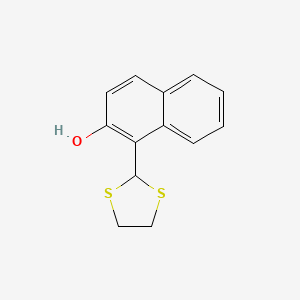

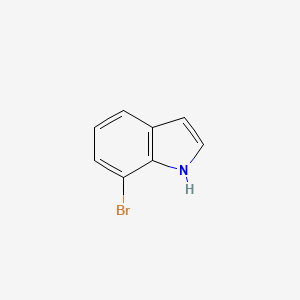

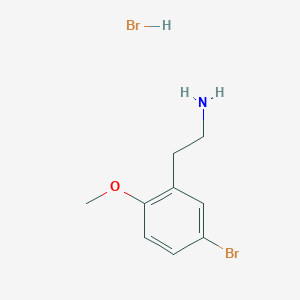

![molecular formula C11H8F3N3O2 B1273678 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 499771-21-0](/img/structure/B1273678.png)

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, likely including the use of boron reagents. Boron-based reagents, such as 9-Borabicyclo[3,3,1]-nonane (9-BBN) , are commonly employed in Suzuki–Miyaura coupling reactions. These reactions facilitate the formation of carbon–carbon bonds, which could be crucial for constructing the triazole ring and the phenyl-trifluoromethyl moiety .

Molecular Structure Analysis

The molecular formula of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is C₁₉H₁₄F₃N₄O₂ . The IUPAC Standard InChI provides further details on its connectivity and stereochemistry :

Applications De Recherche Scientifique

- Field: Medicinal Chemistry

- Application: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .

- Method: The compounds were synthesized and their antimicrobial studies were conducted .

- Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

- Field: Pharmaceutical Chemistry

- Application: Review of trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .

- Method: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results: More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Antibacterial Agents

FDA-Approved Drugs

- Field: Medicinal Chemistry

- Application: Synthesis of new isatin derivatives as broad-spectrum antiviral agents .

- Method: The compounds were synthesized and their activities were assessed using in vitro and in silico approaches .

- Results: The study is still ongoing and the results are not yet published .

- Field: Organic Chemistry

- Application: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Method: The compounds were synthesized and their applications in the agrochemical and pharmaceutical industries were studied .

- Results: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

- Field: Organic Chemistry

- Application: 4-(Trifluoromethyl)phenylboronic acid used in site-selective Suzuki-Miyaura cross-coupling reactions .

- Method: The compound was used as a reactant in palladium-catalyzed direct arylation reactions .

- Results: The study is still ongoing and the results are not yet published .

- Field: Pharmaceutical Chemistry

- Application: Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Method: The compound was synthesized and its efficacy in treating migraines was studied .

- Results: Ubrogepant has been granted market approval for the treatment of migraines .

Antiviral Agents

Agrochemicals and Pharmaceuticals

Cross-Coupling Reactions

Migraine Treatment

- Field: Medicinal Chemistry

- Application: N1-(3-(Trifluoromethyl)Phenyl) Isophthalamide Derivatives as potential anti-kinase agents .

- Method: A library of novel chemical structures was generated by introducing different amines into the carbonyl groups of phthalic acids. Their potential anti-kinase activity was studied using molecular modeling and molecular docking .

- Results: The study is still ongoing and the results are not yet published .

- Field: Organic Chemistry

- Application: Practical synthetic method for functionalized 1-Methyl-3/5-trifluoromethyl pyrazole derivatives .

- Method: The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge .

- Results: These motifs are prominent in both agrochemicals and pharmaceuticals .

Anti-Kinase Activity

Functionalized Pyrazole Derivatives

Propriétés

IUPAC Name |

5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJLZHQBWAUKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384417 | |

| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

499771-21-0 | |

| Record name | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499771-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

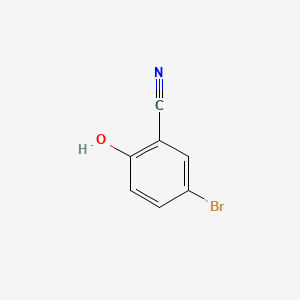

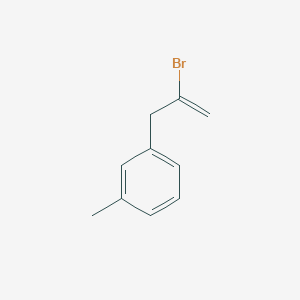

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)